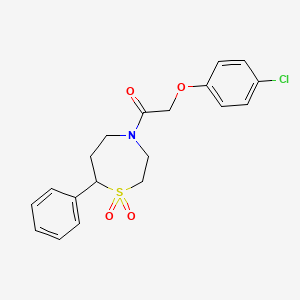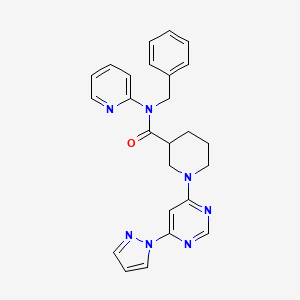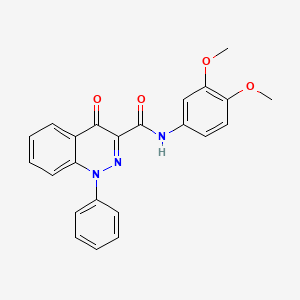
N-(3,4-dimethoxyphenyl)-3-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-dimethoxyphenyl)-3-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)propanamide, also known as DQP, is a chemical compound that has been widely studied in scientific research. This compound has shown potential in various fields, including medicinal chemistry, pharmacology, and biochemistry.
Aplicaciones Científicas De Investigación
Antitumor Activity
A novel series of 3-benzyl-substituted-4(3H)-quinazolinones, including N-(3,4-dimethoxyphenyl)-3-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)propanamide, have been synthesized and evaluated for their antitumor activity. These compounds demonstrated significant broad-spectrum antitumor activity, with some being nearly 1.5–3.0-fold more potent compared to the positive control 5-FU. Molecular docking methodology indicated a similar binding mode to known antitumor agents, suggesting their mechanism of action involves inhibition of key enzymes in cancer cells (Al-Suwaidan et al., 2016).
Antiviral Activity
The compound has been explored in the context of antiviral activities. A study on the synthesis of (quinazolin-4-ylamino)methyl-phosphonates via microwave irradiation, which includes derivatives of N-(3,4-dimethoxyphenyl)-3-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)propanamide, reported some of these compounds displaying weak to good anti-Tobacco mosaic virus (TMV) activity (Luo et al., 2012).
Herbicidal Activity
In a different application, the title compound showed effectiveness in herbicidal activity. A study focused on the crystal structure and herbicidal activity of related compounds indicated potential agricultural applications (Liu et al., 2008).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(3,4-dimethoxyphenyl)-3-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)propanamide involves the condensation of 3-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)propanoic acid with 3,4-dimethoxyaniline followed by acylation with acetic anhydride.", "Starting Materials": [ "3-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)propanoic acid", "3,4-dimethoxyaniline", "acetic anhydride", "diethyl ether", "sodium bicarbonate", "sodium chloride", "water" ], "Reaction": [ "Step 1: Dissolve 3-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)propanoic acid (1.0 g) in diethyl ether (20 mL) and add sodium bicarbonate (0.5 g). Stir the mixture for 10 minutes at room temperature.", "Step 2: Add 3,4-dimethoxyaniline (1.2 g) to the reaction mixture and stir for 1 hour at room temperature.", "Step 3: Filter the resulting solid and wash with diethyl ether. Dry the solid under vacuum.", "Step 4: Dissolve the solid obtained in Step 3 in acetic anhydride (10 mL) and heat the mixture to 80°C for 2 hours.", "Step 5: Cool the reaction mixture to room temperature and pour it into water (50 mL).", "Step 6: Extract the product with diethyl ether (3 x 20 mL).", "Step 7: Combine the organic layers and wash with saturated sodium chloride solution (10 mL).", "Step 8: Dry the organic layer over anhydrous sodium sulfate and filter.", "Step 9: Evaporate the solvent under reduced pressure to obtain the crude product.", "Step 10: Purify the crude product by recrystallization from ethanol to obtain N-(3,4-dimethoxyphenyl)-3-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)propanamide as a white solid (yield: 70%)." ] } | |
Número CAS |
422278-44-2 |
Nombre del producto |
N-(3,4-dimethoxyphenyl)-3-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)propanamide |
Fórmula molecular |
C19H19N3O4S |
Peso molecular |
385.44 |
Nombre IUPAC |
N-(3,4-dimethoxyphenyl)-3-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)propanamide |
InChI |
InChI=1S/C19H19N3O4S/c1-25-15-8-7-12(11-16(15)26-2)20-17(23)9-10-22-18(24)13-5-3-4-6-14(13)21-19(22)27/h3-8,11H,9-10H2,1-2H3,(H,20,23)(H,21,27) |
Clave InChI |
PHIRALKALFBCDM-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)NC(=O)CCN2C(=O)C3=CC=CC=C3NC2=S)OC |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 2-amino-2-[3-(2-chloro-5-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2602506.png)




![3-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carbonyl)pyridin-2(1H)-one](/img/structure/B2602515.png)

![2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-butylphenyl)acetamide](/img/structure/B2602517.png)





![N-(3-cyano-4-{[3-(trifluoromethyl)phenyl]sulfanyl}phenyl)-4-fluorobenzenecarboxamide](/img/structure/B2602528.png)